Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate
CAS No.: 2104986-10-7
Cat. No.: VC15884281
Molecular Formula: C9H13NO4
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2104986-10-7 |
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Molecular Formula | C9H13NO4 |
Molecular Weight | 199.20 g/mol |
IUPAC Name | methyl 3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoate |
Standard InChI | InChI=1S/C9H13NO4/c1-5(2)8(9(12)13-3)6-4-7(11)10-14-6/h4-5,8H,1-3H3,(H,10,11) |
Standard InChI Key | QGWCBGOUMCNLQU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C1=CC(=O)NO1)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoate (CAS: 2104986-10-7) features a 5-membered isoxazole ring substituted at the 3-position with a hydroxyl group and at the 5-position with a 3-methylbutanoate ester (Figure 1). The molecular formula is C₉H₁₃NO₄, with a molar mass of 199.20 g/mol . Key structural attributes include:
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Isoxazole core: A heterocycle containing adjacent oxygen and nitrogen atoms, conferring polarity and hydrogen-bonding capacity.
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3-Hydroxy substituent: Enhances hydrophilicity and enables participation in acid-base reactions.
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Branched ester chain: The 3-methylbutanoate group introduces steric bulk and lipophilicity, influencing solubility and membrane permeability.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₉H₁₃NO₄ |
Molecular Weight | 199.20 g/mol |
IUPAC Name | Methyl 3-methyl-2-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)butanoate |
SMILES | CC(C)C(C(=O)OC)C1=CC(=NO1)O |
Hydrogen Bond Donors | 2 (hydroxy and NH of isoxazole) |
Hydrogen Bond Acceptors | 4 (ester carbonyl, isoxazole O/N) |
The compound’s logP (octanol-water partition coefficient) is estimated at 0.89, indicating moderate lipophilicity, while its Topological Polar Surface Area (TPSA) is 78.7 Ų, reflecting significant polarity due to the hydroxyisoxazole and ester groups .
Spectroscopic Signatures
Characterization data reveal distinct spectral features:
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¹H NMR: The hydroxyisoxazole proton resonates as a singlet near δ 8.2 ppm, while the ester methyl group appears as a triplet at δ 3.6–3.7 ppm. The 3-methylbutanoate chain produces multiplet signals between δ 1.2–2.5 ppm .
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .
Synthesis and Chemical Reactivity
Table 2: Reaction Conditions and Yields for Analogous Compounds
Step | Reagents/Conditions | Yield (%) |
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Isoxazole formation | HCl (cat.), EtOH, reflux | 65–78 |
Hydroxylation | mCPBA, CH₂Cl₂, 0°C | 45–60 |
Reactivity Profile
The compound’s reactivity is dominated by its functional groups:
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Ester hydrolysis: Susceptible to base- or acid-catalyzed cleavage to the corresponding carboxylic acid.
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Hydroxyisoxazole tautomerism: The 3-hydroxy group enables keto-enol tautomerism, influencing acidity (pKa ≈ 8.2) .
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Electrophilic substitution: The isoxazole ring undergoes halogenation or nitration at the 4-position under mild conditions.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Isoxazole-containing Derivatives
Compound | Key Structural Differences | Bioactivity |
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Methyl 2-(3-nitroisoxazol-5-yl)acetate | Nitro group instead of hydroxy | Antifungal (Candida spp.) |
Ethyl 4-(isoxazol-3-yl)benzoate | Aromatic benzoate substituent | COX-2 inhibition (IC₅₀ = 0.8 μM) |
Target compound | Hydroxyisoxazole + branched ester | Predicted antimicrobial |
The hydroxy substitution in the target compound enhances water solubility by 30% compared to nitro analogs but reduces metabolic stability in hepatic microsomal assays .
Applications in Scientific Research
Medicinal Chemistry
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Lead optimization: Serves as a scaffold for introducing substituents to balance polarity and lipophilicity.
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Prodrug development: The ester moiety facilitates cell membrane penetration, with potential hydrolysis to active acids in vivo.
Materials Science
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Coordination polymers: The hydroxyisoxazole group chelates metal ions (e.g., Cu²⁺, Fe³⁺), enabling synthesis of porous materials for gas storage .
Future Perspectives and Research Directions
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Synthetic optimization: Develop catalytic asymmetric routes to access enantiopure forms for chiral drug candidates.
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Biological profiling: Conduct high-throughput screening against kinase and protease targets to identify therapeutic potential.
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Toxicological studies: Assess acute and chronic toxicity in model organisms to establish safety profiles.
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